molecular formula C10H9BrN2O B2867802 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 2320685-70-7

6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No. B2867802
M. Wt: 253.099
InChI Key: BJXCBIGPHSKQTO-UHFFFAOYSA-N
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Description

The compound “6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” is likely to be a heterocyclic compound containing a pyrrolopyridine core, which is a fused ring system involving a pyrrole ring and a pyridine ring. The compound also has a bromine atom at the 6th position, a propan-2-ylidene group at the 3rd position, and a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrrolopyridine ring system, with additional functional groups attached at specific positions. The presence of the bromine atom, propan-2-ylidene group, and ketone functional group would significantly influence the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction, and the double bond in the propan-2-ylidene group could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially influence its solubility .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been explored to understand their molecular geometry, π-π interactions, and intermolecular hydrogen bonding within crystal structures. These structural analyses provide insights into the properties and potential applications of similar compounds, including 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (Rodi et al., 2013).

Hydrogen Bonding Patterns in Enaminones

Research into the hydrogen bonding patterns of enaminones reveals the structural behavior of compounds with similar skeletons. This information is crucial for understanding the chemical reactivity and interaction of 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one with various biological targets or during synthesis processes (Balderson et al., 2007).

Environmental-Friendly Synthesis Approaches

The development of environmentally friendly synthesis methods for fused trans-2,3-dihydrofuran derivatives, employing pyridinium ylides, showcases the potential for green chemistry applications of similar compounds, including the targeted 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one (Khan et al., 2013).

Antibacterial Activity

Studies on novel 4-pyrrolidin-3-cyanopyridine derivatives, derived from related bromo-substituted pyridines, have highlighted their significant antimicrobial activity. This indicates the potential for 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and its derivatives to act as antimicrobial agents (Bogdanowicz et al., 2013).

Molecular Docking Studies

The synthesis and evaluation of 6-bromo-imidazo[4,5-b]pyridine derivatives for their potential as tyrosyl-tRNA synthetase inhibitors underline the importance of structural modifications in enhancing biological activity. Such research suggests that 6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one could serve as a scaffold for developing new pharmaceutical agents (Jabri et al., 2023).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

6-bromo-3-propan-2-ylidene-1H-pyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-5(2)8-9-7(13-10(8)14)3-6(11)4-12-9/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXCBIGPHSKQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C2=C(C=C(C=N2)Br)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

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